molecular formula C16H17NO3 B336029 3-methoxy-N-(2-methoxybenzyl)benzamide

3-methoxy-N-(2-methoxybenzyl)benzamide

Cat. No.: B336029
M. Wt: 271.31 g/mol
InChI Key: YJCGNRBTWXFYKZ-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methoxybenzyl)benzamide is a chemical compound with the molecular formula C24H24N2O5 It is a benzamide derivative, which means it contains a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methoxybenzyl)benzamide typically involves the condensation of 3-methoxybenzoic acid with an amine derivative. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For example, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and eco-friendly method . This method offers advantages such as low reaction times, high yields, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives like this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-methoxy-N-(2-methoxybenzyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, benzamide derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-(2-methoxybenzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

3-methoxy-N-[(2-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C16H17NO3/c1-19-14-8-5-7-12(10-14)16(18)17-11-13-6-3-4-9-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

YJCGNRBTWXFYKZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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